molecular formula C7H10N4O3 B12878949 ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate

ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate

Cat. No.: B12878949
M. Wt: 198.18 g/mol
InChI Key: SEBURLWKPLDJAG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate is an organic compound with the molecular formula C7H11N3O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-aminopyrazole-4-carboxylate with suitable reagents under controlled conditions. The synthesis typically involves the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures under a nitrogen atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and yield of the reaction while minimizing environmental impact . The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and carbamoyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activities, including anti-inflammatory, anticancer, and other therapeutic potentials, supported by relevant studies and data tables.

Overview of Pyrazole Derivatives

Pyrazole derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. They are often investigated for their roles in treating various diseases, including cancer and inflammatory disorders. This compound specifically has been noted for its potential as an anti-inflammatory and anticancer agent.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, a derivative with similar structural features was tested against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), displaying growth inhibition percentages of 54.25% and 38.44%, respectively .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Growth Inhibition (%)
This compoundHepG2TBD54.25
This compoundHeLaTBD38.44

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazoles are known to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. A related study indicated that certain pyrazole derivatives effectively inhibited the release of TNF-alpha in LPS-stimulated models, showcasing a high inhibition value at specific concentrations .

Table 2: Anti-inflammatory Activity

CompoundAssay TypeIC50 (µM)% Inhibition
This compoundTNF-alpha ReleaseTBD97.7

The mechanism by which this compound exerts its effects involves several pathways:

  • Cell Cycle Arrest : Studies suggest that certain pyrazoles can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells through modulation of Bcl-2 and Bax gene expressions .
  • Covalent Binding : Some derivatives have been shown to bind covalently to targets like FGFRs (Fibroblast Growth Factor Receptors), which are implicated in various cancers, thus preventing their aberrant activation .

Case Study: FGFR Inhibition

A notable case study involved a closely related compound that demonstrated nanomolar activity against FGFRs, with IC50 values ranging from 41 nM to 99 nM across different FGFR subtypes . This study highlights the potential of pyrazole derivatives in targeting specific mutations associated with drug resistance in cancer therapy.

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 5-amino-4-carbamoylpyrazole-1-carboxylate

InChI

InChI=1S/C7H10N4O3/c1-2-14-7(13)11-5(8)4(3-10-11)6(9)12/h3H,2,8H2,1H3,(H2,9,12)

InChI Key

SEBURLWKPLDJAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=C(C=N1)C(=O)N)N

Origin of Product

United States

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